molecular formula C16H22O8 B3050549 Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate CAS No. 26850-76-0

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate

Cat. No.: B3050549
CAS No.: 26850-76-0
M. Wt: 342.34 g/mol
InChI Key: GYIMRAUZQQANRE-UHFFFAOYSA-N
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Description

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H22O8 and a molecular weight of 342.34 g/mol . . This compound is characterized by the presence of two 2-(2-hydroxyethoxy)ethyl groups attached to a benzene-1,4-dicarboxylate core. It is commonly used in the synthesis of polyesters and other polymeric materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate can be synthesized through the esterification of terephthalic acid with 2-(2-hydroxyethoxy)ethanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c17-5-7-21-9-11-23-15(19)13-1-2-14(4-3-13)16(20)24-12-10-22-8-6-18/h1-4,17-18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIMRAUZQQANRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCOCCO)C(=O)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561367
Record name Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26850-76-0
Record name Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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